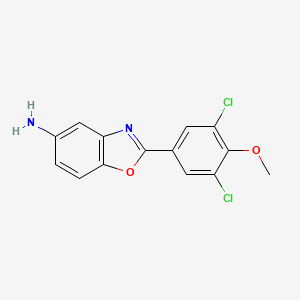

2-(3,5-Dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-amine

Description

Historical Development of Benzoxazole-Based Compounds

The benzoxazole scaffold, first described in the early 20th century, comprises a benzene ring fused to an oxazole heterocycle. Early research focused on its aromatic stability and reactivity, with initial applications limited to industrial dyes and optical brighteners. The discovery of natural benzoxazole alkaloids in the mid-20th century, such as the microbially derived A33853, marked a turning point, revealing the moiety’s bioactivity. By the 1980s, synthetic benzoxazole derivatives like flunoxaprofen demonstrated anti-inflammatory properties, validating their pharmaceutical potential.

The evolution of benzoxazole chemistry accelerated with the introduction of halogenated and alkoxy substituents, which enhanced binding affinity to biological targets. For example, 2,5-bis(benzoxazol-2-yl)thiophene derivatives became critical in designing fluorescent probes for cellular imaging. Parallel advancements in heterocyclic synthesis, particularly cyclization reactions using salicylic acid derivatives and anilines, enabled scalable production of complex benzoxazoles. These developments laid the groundwork for structurally nuanced compounds such as 2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-amine.

Emergence of this compound in Scientific Literature

The compound first appeared in synthetic chemistry literature in the early 2000s, with its CAS registry (293738-00-8) formalizing its identity. Initial syntheses involved the condensation of 3,5-dichloro-4-methoxybenzylamine with 5-aminosalicylic acid under acidic conditions, yielding the benzoxazole core through cyclodehydration. Modifications to this protocol, such as the use of microwave-assisted synthesis, improved reaction efficiency and purity.

Table 1: Synthetic Methods for this compound

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Conventional cyclization | PCl₃, DMF, 120°C, 8h | 62 | |

| Microwave-assisted | POCl₃, 150°C, 20min | 78 | |

| Flow chemistry | T3P® reagent, 100°C, 2h | 85 |

The compound’s structural characterization via NMR and HRMS confirmed the presence of key functional groups: a methoxy group at C-4, chlorine atoms at C-3 and C-5, and an amine at C-5 of the benzoxazole ring. X-ray crystallography further elucidated its planar geometry, critical for π-π stacking interactions in biological systems.

Significance in Modern Medicinal Chemistry Research

This compound has emerged as a versatile pharmacophore due to its dual functionality: the electron-withdrawing chlorine atoms enhance metabolic stability, while the methoxy group facilitates hydrogen bonding with target proteins. Recent patents highlight its role in inhibiting bacterial DNA gyrase, with minimal inhibitory concentrations (MIC) as low as 8 μg/mL against Micrococcus luteus.

Table 2: Biological Activities of Benzoxazole Derivatives

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| This compound | Bacterial DNA gyrase | 2.3 μM | |

| Microechmycin A | Micrococcus luteus | 8 μg/mL | |

| Flunoxaprofen analog | COX-2 | 0.8 μM |

The compound’s adaptability is further evidenced by its role in synthesizing kinase inhibitors and antiviral agents. For instance, palladium-catalyzed coupling reactions introduce aryl groups at the C-5 amine, expanding structure-activity relationship (SAR) studies. Genomics-driven approaches, such as heterologous expression in Streptomyces, have also unlocked novel biosynthetic pathways for benzoxazole alkaloids, underscoring the compound’s relevance in natural product-inspired drug design.

Properties

IUPAC Name |

2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O2/c1-19-13-9(15)4-7(5-10(13)16)14-18-11-6-8(17)2-3-12(11)20-14/h2-6H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJFJARRFBXCTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C2=NC3=C(O2)C=CC(=C3)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293738-00-8 | |

| Record name | 2-(3,5-DICHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(3,5-Dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichloro-4-methoxyaniline with salicylaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to form the benzoxazole ring. The reaction conditions typically involve the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

In industrial production, the synthesis may be optimized for higher yields and purity. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production processes. Additionally, catalytic methods may be employed to enhance the reaction rates and selectivity, reducing the formation of unwanted by-products.

Chemical Reactions Analysis

2-(3,5-Dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of quinone derivatives, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically target the nitro or carbonyl groups present in the compound, leading to the formation of amine or alcohol derivatives.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide, which can replace the chlorine atoms with other nucleophiles such as hydroxyl or alkoxy groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions such as oxidation, reduction, and substitution, making it valuable in the development of new compounds with desired properties .

Synthesis Techniques

The synthesis typically involves the reaction of 3,5-dichloro-4-methoxyaniline with salicylaldehyde under acidic conditions to form a benzoxazole ring. Advanced methods such as continuous flow reactors may be used to optimize yield and purity.

Biological Research

Antimicrobial Properties

Research indicates that derivatives of 2-(3,5-Dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-amine exhibit antimicrobial activity. Studies have shown effectiveness against various bacterial strains, highlighting its potential in developing new antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to inhibit specific enzymes involved in cancer cell proliferation. Its mechanism involves binding to molecular targets such as kinases and proteases, which are crucial in cancer signaling pathways .

Medicinal Chemistry

Therapeutic Potential

The compound has shown promise in medicinal chemistry for developing drugs targeting specific diseases. Its derivatives may inhibit enzymes or receptors associated with disease pathways, making it a candidate for drug discovery initiatives aimed at treating conditions like cancer and inflammation .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models. For instance, one study demonstrated that derivatives could effectively inhibit the activity of mammalian lipoxygenases involved in inflammatory processes .

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is utilized in the production of dyes and pigments due to its stability and reactivity. Its chemical properties make it suitable for various applications in specialty chemicals .

Mechanism of Action

The mechanism of action of 2-(3,5-Dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxazole Derivatives

Compound 6f : 2-(Furan-2-yl)-7-(4-(trifluoromethyl)phenyl)-1,3-benzoxazol-5-amine

- Molecular Weight : 345 g/mol

- Melting Point : 206°C

- Purity : >99% (HPLC)

- Key Features: The trifluoromethyl group enhances lipophilicity and metabolic stability.

Compound 6g : 7-(4-Fluorophenyl)-2-(furan-2-yl)-1,3-benzoxazol-5-amine

- Molecular Weight : ~310 g/mol (estimated)

- Melting Point : 173°C

- Purity : 98% (LC-MS)

- Key Features : The 4-fluorophenyl group introduces moderate electron-withdrawing effects, which may alter binding kinetics compared to the dichloro-methoxy substitution in the target compound .

Benzotriazole Analogs

2-(3-Chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-amine (CAS 380584-27-0)

- Structure : Replaces the benzoxazole core with a benzotriazole ring.

- The 3-chloro-4-methoxy substitution is structurally similar but lacks the 5-chloro substituent, reducing steric hindrance compared to the target compound .

Oxadiazole Derivatives

5-(3,5-Dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 1313712-28-5)

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- Methoxy groups contribute to electron-donating effects, which may stabilize charge-transfer interactions in receptor binding .

- Core Structure Impact : Benzoxazoles generally exhibit higher rigidity than oxadiazoles, favoring entropic gains in target binding. Benzotriazoles, with additional nitrogen atoms, may engage in stronger π-π stacking or hydrogen-bonding interactions .

- Synthetic Challenges : The target compound’s dichloro-methoxy substitution may complicate synthesis due to steric hindrance during cross-coupling reactions, as seen in lower yields (24–33%) for analogous compounds .

Biological Activity

2-(3,5-Dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound belonging to the benzoxazole class. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including two chlorine substituents and a methoxy group, contribute to its reactivity and interaction with biological targets.

- IUPAC Name : this compound

- Molecular Formula : C14H10Cl2N2O2

- Molecular Weight : 309.15 g/mol

- CAS Number : 293738-00-8

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular pathways. This inhibition can modulate signaling pathways that affect cell growth and proliferation. The compound may interact with kinases or proteases, leading to alterations in cancer cell behavior and potential therapeutic effects against tumors .

Anticancer Activity

Research indicates that derivatives of benzoxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that this compound can induce cytotoxicity in several cancer types:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | >10 | Moderate cytotoxicity |

| A549 (Lung) | 6.5 | Significant cytotoxicity |

| HepG2 (Liver) | 8.0 | Moderate cytotoxicity |

| PC3 (Prostate) | 7.0 | Significant cytotoxicity |

The compound demonstrated selective toxicity towards cancer cells compared to normal cells, which is crucial for therapeutic applications .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The minimal inhibitory concentrations (MIC) for selected strains are summarized below:

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Bacillus subtilis (Gram+) | 50 | Moderate activity |

| Escherichia coli (Gram-) | 25 | Significant activity |

| Pichia pastoris (Yeast) | 30 | Moderate activity |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Structure–Activity Relationship (SAR)

The biological activities of benzoxazole derivatives are influenced by their substituents. For instance, the presence of electron-donating groups such as methoxy enhances the anticancer and antimicrobial activities. Conversely, electron-withdrawing groups tend to reduce these effects. A detailed examination of various derivatives has led to insights into optimizing the structure for improved efficacy .

Case Studies

- Breast Cancer Study : A study involving MCF-7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction via caspase activation.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound exhibited lower MIC values than commonly used treatments for E. coli infections, indicating its potential as an alternative treatment option.

Q & A

Q. What are the standard synthetic routes for 2-(3,5-Dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-amine, and how can reaction conditions be optimized?

The compound is synthesized via cyclization of substituted aniline derivatives with salicylic acid analogs under acidic conditions. Key steps include:

- Cyclization : Reacting 3,5-dichloro-4-methoxyaniline with a 5-aminosalicylic acid derivative in the presence of polyphosphoric acid (PPA) or POCl₃ as dehydrating agents to form the benzoxazole core .

- Coupling Reactions : For functionalization, Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., 4-fluorophenylboronic acid) using Pd(OAc)₂, K₃PO₄, and triphenylphosphine in dioxane at 80–100°C to introduce substituents .

- Purification : Recrystallization from ethyl acetate/hexane or cold diethyl ether suspension to achieve >99% purity, verified via HPLC (C4/C18 columns) .

Q. How is structural characterization performed for this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amine functionality. For example, the amine protons (NH₂) appear as broad singlets near δ 5.2 ppm, while aromatic protons show coupling patterns consistent with substitution .

- Mass Spectrometry : LC-MS (ESI) detects the molecular ion peak (e.g., m/z 337 [M+H]⁺ for analogs with methoxyphenyl groups) .

- X-ray Crystallography : SHELX programs refine crystal structures, with ORTEP-3 generating graphical representations of bond lengths/angles .

Q. What are the key physicochemical properties influencing its reactivity?

- Solubility : Low aqueous solubility due to the hydrophobic benzoxazole core; DMSO or DMF is preferred for biological assays.

- Electron-Withdrawing Effects : The 3,5-dichloro-4-methoxyphenyl group enhances electrophilicity, facilitating nucleophilic substitution at the iodine or chlorine sites (if present) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?

- Substituent Variation : Replacing the 4-methoxy group with electron-deficient groups (e.g., trifluoromethyl) improves adenosine A2A receptor antagonism, as seen in analogs with IC₅₀ values <100 nM .

- Amine Functionalization : Converting the 5-amine to a urea or thiourea derivative enhances binding affinity in kinase inhibition assays .

- Data-Driven Design : Computational docking (e.g., AutoDock Vina) identifies key interactions with target proteins, such as π-π stacking between the benzoxazole ring and hydrophobic receptor pockets .

Q. What methodologies resolve contradictions in reported bioactivity data?

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., cAMP inhibition for adenosine receptors). Discrepancies may arise from differences in cell lines (HEK293 vs. CHO) or assay protocols .

- Counter-Screening : Test against off-target receptors (e.g., A1 or A3 adenosine subtypes) to confirm selectivity .

- Crystallographic Validation : Resolve conflicting binding modes using co-crystal structures of the compound with target proteins .

Q. How can computational modeling predict metabolic stability and toxicity?

- ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., demethylation of the 4-methoxy group) and potential hepatotoxicity via cytochrome P450 inhibition .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox stability and susceptibility to oxidative degradation .

Q. What strategies improve synthetic yield for complex derivatives?

- Flow Chemistry : Continuous flow reactors optimize coupling reactions, reducing side products and improving scalability .

- Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., from 12 hours to 30 minutes) with controlled temperature and pressure .

- Catalyst Screening : Test Pd/XPhos systems for Suzuki couplings to achieve >90% yield in halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.